3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one
Description
3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one is a structurally complex indole derivative featuring a pyridinylpiperazinylamino substituent at the 3-position of the indol-2-one scaffold. The indol-2-one core is known for its antiaromatic 2H-indol-2-one tautomer, which exhibits unique reactivity in cycloaddition reactions, as seen in biosynthetic pathways of alkaloids like communesins .
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
(3Z)-3-(4-pyridin-2-ylpiperazin-1-yl)imino-1H-indol-2-one |
InChI |
InChI=1S/C17H17N5O/c23-17-16(13-5-1-2-6-14(13)19-17)20-22-11-9-21(10-12-22)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,20,23) |
InChI Key |
LSGKPTRMLIITTO-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinyl-1-piperazine with an indole-2-one derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally related indol-2-one derivatives with modifications at the 3-position:
*Calculated based on formula.
Key Observations :
- Electronic Effects: The pyridinylpiperazinyl group in the target compound likely acts as an electron donor, stabilizing the indol-2-one core and modulating its antiaromatic reactivity .
- Biological Activity: Morpholinosulfonyl-substituted indol-2-ones show antimicrobial activity, suggesting the target compound’s piperazine-pyridine system may target similar bacterial enzymes .
- Lipophilicity : Compared to dichlorophenyl derivatives , the target compound’s pyridine ring may reduce membrane permeability but improve solubility.
Reactivity Insights :
- The pyridinylpiperazinyl group may hinder cycloaddition reactivity compared to simpler indol-2-ones due to steric and electronic effects .
- Schiff base formation (e.g., ) is a versatile method for introducing piperazine derivatives.
Hypotheses for Target Compound :
- The pyridinylpiperazine moiety may enhance binding to kinase ATP pockets (e.g., TLK2 ) or bacterial gyrases .
Physicochemical Properties
Biological Activity
The compound 3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one (CAS Number: 352540-41-1) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 307.35 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including 3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one. The compound's structure suggests it may interact with various cellular pathways involved in tumor growth and metastasis.
The indole moiety is known for its ability to modulate signaling pathways related to cancer cell proliferation and apoptosis. Specifically, compounds with similar structures have been shown to induce methuosis, a form of cell death characterized by vacuolization in the cytoplasm. This mechanism is particularly relevant in resistant cancer cell lines.
Case Studies
- Study on MDA-MB-231 Xenograft Model :
-
Quantitative Structure-Activity Relationship (QSAR) :
- Research focused on the structural specificity of indole derivatives demonstrated that modifications at the 2-position of the indole ring significantly influenced biological activity against various cancer cell lines (e.g., LN229, MCF7).
- QSAR analysis indicated that specific substitutions enhance the compound's efficacy as a methuosis inducer .
Additional Biological Activities
Beyond anticancer properties, compounds structurally related to 3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one have been investigated for their potential antimicrobial and neuroprotective effects.
Antimicrobial Activity
Research has shown that certain indole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Studies suggest that some piperazine-containing compounds exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Biological Activity Overview
| Activity Type | Test System/Model | Result Summary |
|---|---|---|
| Anticancer | MDA-MB-231 Xenograft | Significant tumor suppression observed |
| Antimicrobial | Various bacterial strains | Effective against Gram-positive bacteria |
| Neuroprotective | In vitro neuronal cultures | Reduction in oxidative stress markers |
Structure-Activity Relationship (SAR)
| Compound Modification | Activity Change |
|---|---|
| Substitution at 2-position | Enhanced methuosis induction |
| Deletion of p-tolyl group | Decreased vacuolization effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
